1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide
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Overview
Description
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a naphthalene moiety, and a fluorophenyl group linked via a methanesulfonyl bridge.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acid derivatives.
Attachment of the Naphthalene Moiety: The naphthalene group is attached through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Methanesulfonyl Bridge Formation: The methanesulfonyl bridge is formed through sulfonylation reactions using sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide can be compared with similar compounds such as:
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide: This compound has a similar structure but differs in the position of the naphthalene moiety.
1-[(4-Fluorophenyl)methanesulfonyl]-N-(phenyl)piperidine-3-carboxamide: This compound lacks the naphthalene group and has a phenyl group instead.
The uniqueness of 1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23FN2O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O3S/c24-20-12-10-17(11-13-20)16-30(28,29)26-14-4-7-19(15-26)23(27)25-22-9-3-6-18-5-1-2-8-21(18)22/h1-3,5-6,8-13,19H,4,7,14-16H2,(H,25,27) |
InChI Key |
ZQRXUAFOQAYOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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